Cas no 2098024-51-0 (6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Chemical and Physical Properties
Names and Identifiers
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- AKOS026714457
- 6-(furan-3-yl)-2-sulfanylidene-1H-pyrimidin-4-one
- starbld0023710
- F1967-3709
- 2098024-51-0
- 6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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- Inchi: 1S/C8H6N2O2S/c11-7-3-6(9-8(13)10-7)5-1-2-12-4-5/h1-4H,(H2,9,10,11,13)
- InChI Key: MHNUIMGRTFBSHZ-UHFFFAOYSA-N
- SMILES: S=C1NC(C=C(C2=COC=C2)N1)=O
Computed Properties
- Exact Mass: 194.01499861g/mol
- Monoisotopic Mass: 194.01499861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.4Ų
- XLogP3: 0.3
6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-3709-0.25g |
6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
2098024-51-0 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F1967-3709-2.5g |
6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
2098024-51-0 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Life Chemicals | F1967-3709-1g |
6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
2098024-51-0 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
Life Chemicals | F1967-3709-5g |
6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
2098024-51-0 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
TRC | F273676-100mg |
6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one |
2098024-51-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1967-3709-10g |
6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
2098024-51-0 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
TRC | F273676-500mg |
6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one |
2098024-51-0 | 500mg |
$ 320.00 | 2022-06-05 | ||
TRC | F273676-1g |
6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one |
2098024-51-0 | 1g |
$ 475.00 | 2022-06-05 | ||
Life Chemicals | F1967-3709-0.5g |
6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
2098024-51-0 | 95%+ | 0.5g |
$318.0 | 2023-09-06 |
6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Related Literature
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
Additional information on 6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Recent Advances in the Study of 6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 2098024-51-0)
The compound 6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 2098024-51-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring a fused pyrimidine-thione core with a furan substituent, exhibits promising biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological potential.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one against a panel of multidrug-resistant bacterial strains. The results demonstrated potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. Molecular docking studies suggested that the compound interacts with bacterial DNA gyrase, a critical enzyme for DNA replication, thereby disrupting bacterial cell division.
In addition to its antimicrobial effects, recent research has highlighted the compound's potential as an anticancer agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one induces apoptosis in human breast cancer cells (MCF-7) by activating the intrinsic mitochondrial pathway. The study also identified key structural modifications that enhance its selectivity toward cancer cells while minimizing toxicity to normal cells, paving the way for further drug development.
The synthetic accessibility of 6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has also been a focus of recent investigations. A novel one-pot synthesis method, published in Organic Letters in 2023, significantly improved the yield and purity of the compound by employing a copper-catalyzed cyclization reaction. This advancement not only facilitates large-scale production but also enables the exploration of structural analogs for structure-activity relationship (SAR) studies.
Despite these promising findings, challenges remain in translating 6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one into clinical applications. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and rapid clearance in vivo, necessitating further optimization of its formulation. Ongoing research aims to address these limitations by developing prodrug strategies or nanoparticle-based delivery systems to enhance its stability and therapeutic efficacy.
In conclusion, 6-(furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 2098024-51-0) represents a versatile scaffold with broad pharmacological potential. Its recent advancements in antimicrobial and anticancer research, coupled with improved synthetic methodologies, underscore its significance in drug discovery. Future studies should focus on overcoming its pharmacokinetic challenges and expanding its therapeutic applications to other disease areas.
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